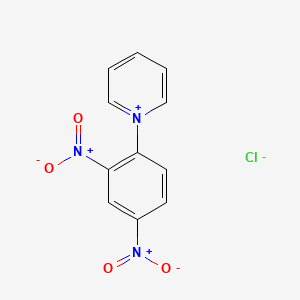

1-(2,4-Dinitrophenyl)pyridinium chloride

Beschreibung

Historical Context and Origins of Zincke Salts in Pyridine (B92270) Chemistry

The journey of 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride begins with the pioneering work of the German chemist Theodor Zincke. In 1904, Zincke reported that the reaction of pyridine with 2,4-dinitrochlorobenzene results in the formation of a pyridinium (B92312) salt, specifically 1-(2,4-dinitrophenyl)pyridinium chloride. wikipedia.orgrsc.orgsynarchive.com This initial reaction marks the genesis of a class of compounds now known as Zincke salts. rsc.org

The formation of the N-(2,4-dinitrophenyl)pyridinium salt is the foundational step in what is now known as the Zincke reaction. wikipedia.orgwikiwand.com This reaction involves the transformation of a pyridine into a new pyridinium salt through its interaction with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.orgdbpedia.org The salt itself, this compound, is typically isolated and can be purified by recrystallization before its use in subsequent reactions. wikipedia.orgwikiwand.com The discovery laid the groundwork for over a century of research into the chemistry of pyridinium salts and their applications in synthesis. researchgate.netacs.orgacs.org

Fundamental Role as a Key Electrophilic Reagent for Nitrogen Heterocycles

The chemical utility of this compound stems from its nature as a potent electrophile. The presence of the electron-withdrawing 2,4-dinitrophenyl group renders the attached pyridine ring highly electron-deficient. This electronic characteristic significantly enhances the susceptibility of the pyridine ring, particularly at the 2, 4, and 6-positions, to nucleophilic attack. rsc.org

This electrophilicity is central to its reactions with various nucleophiles, most notably primary and secondary amines. synarchive.com

Reaction with Primary Amines: When heated with a primary amine, the pyridinium ring undergoes a ring-opening reaction following the initial nucleophilic addition. wikipedia.orgwikiwand.com A second addition of the amine leads to the displacement of 2,4-dinitroaniline (B165453) and the formation of a new pyridinium ion. wikipedia.orgwikiwand.com This amine exchange process is the core of the Zincke reaction. rsc.org

Reaction with Secondary Amines: The reaction with secondary amines follows a different pathway. Instead of forming a new pyridinium salt, the reaction leads to the formation of acyclic compounds known as Zincke aldehydes. wikipedia.orgsynarchive.comwikipedia.org This occurs through the ring-opening of the pyridine, followed by hydrolysis of a terminal iminium group to an aldehyde. wikipedia.org

The reactivity of Zincke salts like this compound provides a powerful method for the activation and functionalization of the otherwise stable pyridine ring. gcwgandhinagar.com

Overview of Transformative Reactions Initiated by this compound in Modern Synthesis

The reactions initiated by this compound have proven to be highly valuable in modern organic synthesis, enabling the construction of complex molecular architectures.

The Zincke reaction itself is a cornerstone transformation. The mechanism is often described as an instance of the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. wikipedia.org This process allows for the synthesis of a wide variety of substituted pyridinium salts from simple pyridine starting materials. Applications include the synthesis of chiral isoquinolinium salts and use in solid-phase synthesis methodologies. wikipedia.orgwikiwand.com

A significant extension of this chemistry is the formation of Zincke aldehydes from the reaction with secondary amines. acs.org These 5-amino-2,4-pentadienals are versatile synthetic intermediates. researchgate.netacs.org Their utility has been demonstrated in numerous synthetic applications:

Heterocycle Synthesis: Zincke aldehydes serve as precursors for various heterocyclic compounds, including indoles and pyrrolines. researchgate.netacs.orgacs.org

Natural Product Synthesis: The reactivity of Zincke aldehydes has been harnessed in the total synthesis of complex indole (B1671886) alkaloids. For example, a key step in the syntheses of norfluorocurarine (B207588) and strychnine (B123637) involves a base-mediated cycloaddition of a tryptamine-derived Zincke aldehyde. acs.orgwikipedia.org

Pericyclic Reactions: Studies have revealed that Zincke aldehydes can undergo pericyclic cascade reactions, leading to the stereospecific formation of Z-α,β-unsaturated amides or polycyclic lactams. acs.orgwikipedia.org

More recently, innovative applications continue to emerge, such as the "reductive Zincke reaction," which opens the pyridinium ring to form δ-amino ketones, further expanding the synthetic utility of this classic reagent. researchgate.net

Key Transformations Involving this compound

| Reactant | Product Type | Significance/Application | Reference |

|---|---|---|---|

| Primary Amine | New Pyridinium Salt | Classic Zincke Reaction; Synthesis of substituted pyridines and chiral salts. | wikipedia.orgwikiwand.com |

| Secondary Amine | Zincke Aldehyde | Versatile intermediate for heterocycle and natural product synthesis. | wikipedia.orgwikipedia.org |

| Tethered Nitrogen Nucleophiles | Indoles, Dihydropyrroles | Convergent synthesis of complex heterocyclic systems. | acs.org |

| Transfer Hydrogenation Conditions | δ-Amino Ketones | Reductive ring-opening for the synthesis of saturated ketones. | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(2,4-dinitrophenyl)pyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N3O4.ClH/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHMQTNGMUDVIY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884040 | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-69-7 | |

| Record name | (2,4-Dinitrophenyl)pyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dinitrophenyl)pyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dinitrophenyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,4 Dinitrophenyl Pyridinium Chloride and Its Structural Variants

Direct Synthesis Strategies from Pyridine (B92270) and 1-Halo-2,4-Dinitrobenzene

The primary and most straightforward method for synthesizing 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride involves the reaction of pyridine with a 1-halo-2,4-dinitrobenzene, typically 1-chloro-2,4-dinitrobenzene (B32670). scielo.brnih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electron-deficient carbon atom of the dinitrobenzene ring that bears the halogen. scielo.br The presence of the two nitro groups in the ortho and para positions is crucial, as they are strongly electron-withdrawing, thereby activating the benzene (B151609) ring towards nucleophilic attack and stabilizing the intermediate Meisenheimer complex.

The general reaction involves mixing 1-chloro-2,4-dinitrobenzene with an excess of pyridine. The pyridine serves as both a reactant and, in some procedures, as the solvent. The product, a stable white or pale yellow solid, is soluble in polar and protic solvents. enamine.net

The efficiency and yield of the synthesis of 1-(2,4-dinitrophenyl)pyridinium chloride are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize the formation of this Zincke salt. Key variables include the choice of solvent, reaction temperature, and duration.

Different solvent systems and temperature profiles have been successfully employed. For instance, one method involves mixing 1-chloro-2,4-dinitrobenzene with pyridine and warming the solution to 30°C, allowing it to react overnight. Another established procedure utilizes acetone (B3395972) as a solvent, with the reaction mixture being heated to reflux for approximately 15 hours to achieve the desired product. scielo.br The selection of the solvent and temperature can influence the reaction rate and the ease of product isolation. While the Zincke salt itself is relatively stable, studies on its subsequent reactions have highlighted that certain conditions, particularly in aqueous media, can be crucial to prevent its degradation. nih.govresearchgate.net

Below is a table summarizing various reported conditions for the synthesis.

| Reactants | Solvent | Temperature | Time | Reference |

| 1-Chloro-2,4-dinitrobenzene, Pyridine | Pyridine | 30°C | Overnight | |

| 1-Chloro-2,4-dinitrobenzene, Pyridine | Acetone | Reflux | 15 hours | scielo.br |

| 1-Chloro-2,4-dinitrobenzene, Pyridine | 1-Butanol | Reflux | 15 hours | scielo.br |

This table is for illustrative purposes based on the text and cited sources.

Furthermore, advanced techniques have been applied to reactions involving Zincke salts, which can also inform the optimization of their synthesis. The use of microwave activation has been shown to promote efficient transformations in Zincke reactions, especially with poorly nucleophilic amines. nih.govresearchgate.net This suggests that microwave-assisted synthesis could be a viable strategy for accelerating the initial formation of the Zincke salt itself. Similarly, ultrasonic radiation has been demonstrated to improve the efficiency of the subsequent ring-opening reaction of the pyridinium (B92312) salt, indicating its potential as an energy source to enhance the rate of the SNAr formation reaction. ciac.jl.cn The use of aqueous solvent systems has also been noted as crucial in preventing the self-degradation of the Zincke salt during its reaction with amines, which is an important consideration for maintaining the integrity and efficiency of the reagent. nih.govresearchgate.net

Post-Synthetic Modification via Anion Exchange for Tailored Reactivity

Following the initial synthesis, the properties of this compound can be fine-tuned through post-synthetic modification. A key strategy is anion exchange, where the chloride anion is replaced by a different counter-ion. enamine.net This modification is primarily performed to alter the salt's physical properties, most notably its solubility in various organic solvents. enamine.net

The chloride salt exhibits good solubility in polar, protic solvents, but its solubility in less polar organic media can be limited. enamine.net By exchanging the chloride anion with a larger, more non-polar anion, the solubility of the resulting pyridinium salt in a wider range of organic solvents can be significantly enhanced. This tailored solubility is advantageous for subsequent reactions where specific solvent systems are required. The process typically involves treating a solution of the pyridinium chloride with a simple salt containing the desired new anion. For instance, in related pyridinium systems, halide ions have been successfully exchanged for anions such as bis((trifluoromethyl)sulfonyl)imide (Tf₂N⁻), which can impart different solubility characteristics and reactivity to the cationic species. researchgate.net

Circumstances of Incidental Formation as Pyridinium Adducts

Beyond its deliberate synthesis, this compound and its structural variants can also form incidentally as byproducts in reactions involving its constituent precursors. Such incidental formation often occurs when pyridine is used as a solvent or reagent in the presence of an activated dinitrophenyl halide, even when the intended reaction pathway is different.

A documented instance of such incidental formation involves the reaction of 1,3-dichloro-4,6-dinitrobenzene (B1585067) (DCDNB) with barbituric acid in the presence of pyridine. nih.gov In this procedure, the intended product was a different molecular salt. However, after the primary product was filtered, a substituted pyridinium salt, 1-(5-amino-2,4-dinitrophenyl)pyridinium chloride, crystallized from the filtrate upon standing for several months at room temperature. nih.gov This demonstrates that the reactive nature of DCDNB and pyridine can lead to the spontaneous formation of a pyridinium adduct as a stable byproduct, highlighting the need to consider such potential side reactions in synthetic design. Another example, though not involving a dinitrophenyl group, is the formation of N-(4-pyridyl)pyridinium chloride hydrochloride from the reaction of pyridine with thionyl chloride, which underscores the general propensity for pyridinium adducts to form under various conditions. orgsyn.org

Mechanistic Elucidation of Key Reactions Involving 1 2,4 Dinitrophenyl Pyridinium Chloride

The Zincke Reaction: A Comprehensive Mechanistic Pathway (Nucleophilic Addition-Ring Opening-Ring Closure, ANRORC)

The Zincke reaction, named after Theodor Zincke, transforms a pyridine (B92270) into a pyridinium (B92312) salt through a reaction with 2,4-dinitrochlorobenzene and a primary amine. The key intermediate, 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride, undergoes a fascinating and complex mechanism classified as a Nucleophilic Addition-Ring Opening-Ring Closure (ANRORC) process. This multi-step pathway involves the initial attack of a nucleophile, the opening of the pyridinium ring, and a subsequent recyclization to form the final product with the expulsion of a leaving group. wikipedia.org

Initial Nucleophilic Attack on the Pyridinium Ring

The reaction is initiated by the nucleophilic addition of a primary amine to the electron-deficient pyridinium ring of 1-(2,4-dinitrophenyl)pyridinium chloride. The highly electron-withdrawing 2,4-dinitrophenyl group significantly activates the pyridinium ring towards nucleophilic attack. The amine attacks the carbon atom at the 2- or 6-position of the pyridine ring, which are the most electrophilic sites. This attack leads to the formation of a covalent bond and the generation of a charged intermediate. wikipedia.orgyoutube.com

Subsequent Ring Opening and Tautomerization Processes (E–Z Interconversions)

Following the initial nucleophilic addition, the pyridinium ring undergoes a ring-opening step. This process is driven by the restoration of aromaticity in a different part of the molecule. The ring cleavage results in the formation of an open-chain intermediate known as a König salt. wikipedia.org This intermediate exists as a mixture of geometric isomers due to the presence of carbon-carbon double bonds. The trans-cis-trans isomer of the König salt is the key intermediate that proceeds to the next step of the reaction. wikipedia.org While the existence of various isomers is acknowledged, detailed mechanistic studies on the specific E-Z interconversion pathways and their kinetics are not extensively documented in the readily available literature.

Recyclization and Expulsion of 2,4-Dinitroaniline (B165453)

The final stage of the Zincke reaction involves the recyclization of the open-chain intermediate. The terminal nitrogen atom of the intermediate, originating from the attacking primary amine, acts as a nucleophile and attacks the electrophilic carbon at the other end of the chain. This intramolecular nucleophilic attack leads to the formation of a new six-membered ring. wikipedia.org Concurrently, the 2,4-dinitrophenylamino group is eliminated as 2,4-dinitroaniline, a stable leaving group. This expulsion is a key driving force for the reaction, leading to the formation of the final, more stable substituted pyridinium salt. wikipedia.orgenamine.net

Kinetic and Thermodynamic Aspects of Zincke Reaction Mechanisms

The rate and efficiency of the Zincke reaction are governed by several kinetic and thermodynamic factors. Understanding these aspects is crucial for optimizing reaction conditions and predicting outcomes.

Determination of Rate-Limiting Steps and Reaction Orders (e.g., dependence on nucleophile concentration, pH)

While the qualitative mechanism is well-established, detailed quantitative kinetic studies providing specific reaction orders with respect to the nucleophile concentration and the influence of pH are not extensively available in the literature. However, it can be inferred that the concentration of the primary amine will influence the rate of the initial nucleophilic attack, which is a prerequisite for the subsequent steps. The pH of the reaction medium can also play a significant role, as it can affect the nucleophilicity of the amine and the stability of the various intermediates. For instance, a more basic pH would generally favor a higher concentration of the free amine, potentially increasing the rate of the initial attack.

Below is a hypothetical data table illustrating how reaction rates might be influenced by nucleophile concentration, based on the general principles of chemical kinetics where the rate-limiting step involves the cyclization of an intermediate formed from the nucleophile.

| Experiment | Initial [this compound] (M) | Initial [Primary Amine] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

| 3 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

This is a representative table based on general kinetic principles and does not reflect actual experimental data.

Influence of Acid-Base Catalysis on Reaction Kinetics

Acid-base catalysis can significantly influence the kinetics of the Zincke reaction. The presence of an acid or a base can affect the rate of various steps in the reaction mechanism. For example, a base can deprotonate the primary amine, increasing its nucleophilicity and accelerating the initial attack on the pyridinium ring. Conversely, an acid could protonate the intermediates, potentially affecting their stability and reactivity. rutgers.edu

The distinction between general and specific acid-base catalysis is important. In specific acid-base catalysis , the reaction rate is dependent on the concentration of H⁺ or OH⁻ ions, and thus on the pH of the solution. chemistnotes.comdifferencebetween.com In general acid-base catalysis , the rate is dependent on the concentration of all acidic or basic species present in the solution, not just H⁺ or OH⁻. chemistnotes.comdifferencebetween.com

For the Zincke reaction, it is plausible that it can be subject to general base catalysis, where a base other than hydroxide (B78521) can facilitate the deprotonation of the amine, thereby enhancing the reaction rate. Some protocols for Zincke reactions indeed require the addition of a base to facilitate the cyclization step. enamine.net

| pH | Relative Rate |

| 2 | 0.2 |

| 4 | 0.5 |

| 6 | 0.8 |

| 7 | 1.0 |

| 8 | 0.8 |

| 10 | 0.5 |

| 12 | 0.2 |

This is a representative table illustrating a general pH-rate profile and does not reflect actual experimental data for the Zincke reaction.

Substituent Effects on Reaction Mechanisms

The mechanism of the Zincke reaction, which involves the nucleophilic attack on the pyridinium ring of this compound, is significantly influenced by the electronic properties of substituents on the pyridine ring. acs.orgacs.org The reaction fundamentally requires a sufficiently electron-deficient pyridinium substrate to facilitate the initial nucleophilic attack. acs.orgacs.org

Strong electron-withdrawing groups (EWGs) on the pyridine ring enhance its electrophilicity, thereby accelerating the rate of nucleophilic attack and subsequent ring-opening. acs.org For instance, in the synthesis of certain cyanine (B1664457) dyes from substituted Zincke salts, pyridinium rings bearing strong EWGs can undergo ring-opening even without the presence of an auxiliary nucleophile like aniline. acs.org Conversely, electron-donating groups (EDGs) can retard the reaction by decreasing the electrophilicity of the pyridinium ring.

In the context of halogenation at the C3-position via Zincke imine intermediates, the nature of the substituent can also affect subsequent steps. For example, steric interactions between substituents at the 3- and 5-positions of the intermediate can influence the in situ rearomatization process. nih.gov The electronic nature of substituents also dictates the reaction outcomes in cyanine dye synthesis; pyridinium salts with C3'-alkyl and C3'-aryl substituents, as well as halogens, have been shown to efficiently yield the desired products. acs.orgacs.org The yield in the case of halogen substituents increases with the halogen's electronegativity. acs.org

Table 1: Effect of Substituent Type on the Zincke Reaction

| Substituent Type | Effect on Pyridinium Ring | Impact on Reaction Mechanism |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Increases electrophilicity | Accelerates nucleophilic attack and ring-opening. acs.org |

| Electron-Donating Group (EDG) | Decreases electrophilicity | Slows down the rate of nucleophilic attack. |

| Sterically Bulky Group | Can create steric hindrance | May influence the rate and outcome of subsequent cyclization/rearomatization steps. nih.gov |

Mechanistic Variations in Reactions with Secondary Amines Leading to Zincke Aldehydes

The reaction of this compound (the Zincke salt) with secondary amines follows a distinct mechanistic pathway compared to primary amines, leading to the formation of 5-amino-2,4-pentadienals, commonly known as Zincke aldehydes. chem-station.comwikipedia.org

The initial step, similar to the reaction with primary amines, is the nucleophilic attack of the secondary amine at the C2 position of the pyridinium ring. This addition leads to the opening of the pyridine ring to form a dienamine intermediate. wikipedia.orgyoutube.com However, because the secondary amine lacks a proton on the nitrogen atom that can be eliminated to facilitate ring-closing to a new pyridinium salt, the reaction pathway diverges. youtube.com

Radical-Mediated Pathways in Pyridine Functionalization Employing Zincke Imine Intermediates

Recent advancements have demonstrated that acyclic Zincke imine intermediates, derived from the ring-opening of pyridinium salts, can be employed in radical-mediated pathways for the regioselective functionalization of the pyridine C3-position. researchgate.netresearchgate.netnih.gov This strategy circumvents the challenges associated with the inherent electronic deficiency of the pyridine ring, which typically directs functionalization to the C2 and C4 positions. researchgate.netresearchgate.net

This dearomatization-rearomatization sequence involves the initial formation of the Zincke imine. This dienamine intermediate then reacts with radical species. researchgate.net Mechanistic studies, including radical inhibition and trapping experiments alongside DFT calculations, have confirmed that reactions such as C3-thiolation and C3-selenylation proceed through a radical addition-elimination pathway. researchgate.net In contrast, fluorination appears to follow a two-electron electrophilic substitution pathway. researchgate.net

A notable application of this radical-mediated approach is the C3-amination of pyridines. researchgate.netnih.govchemrxiv.org In this process, a Zincke imine is reacted photochemically with an amidyl radical, which can be generated from N-aminopyridinium salts. researchgate.netnih.gov Mechanistic and theoretical studies indicate that the involvement of radical intermediates is key to explaining the high C3 regioselectivity of this amination reaction. researchgate.netnih.gov This method provides a mild and effective route for installing amino groups at a previously challenging position on the pyridine ring. researchgate.net

Stepwise Reaction Mechanisms in Heterocyclic [4+2] Cycloaddition Involving Pyridinium Ions

Density Functional Theory (DFT) calculations have elucidated that the dearomative heterocyclic [4+2] cycloaddition between N-(2,4-dinitrophenyl)pyridinium ions and enol ethers proceeds through a stepwise mechanism rather than a concerted one. nih.govresearchgate.net This type of inverse electron-demand Diels-Alder reaction is a valuable method for constructing complex and functionalized molecules. nih.govacsgcipr.org

The reaction pathway involves the formation of two new sigma bonds in separate steps, with the generation of a distinct intermediate. nih.govresearchgate.net The analysis of the reaction kinetics and products for related isoquinolinium ions also supports a stepwise mechanism over a concerted one. nih.gov

DFT calculations have revealed that the first bond formation, leading to a zwitterionic intermediate, is the rate-determining step. researchgate.netmdpi.com The subsequent ring-closing step has a lower activation energy. researchgate.net The high diastereoselectivity observed in these reactions is attributed to electrostatic interactions in the transition state. Specifically, the interaction between the 2-nitro group of the 2,4-dinitrophenyl substituent and the enol ether significantly stabilizes the favored transition state and intermediate, dictating the stereochemical outcome. nih.govresearchgate.net The final products are found to be both kinetically and thermodynamically favored diastereomers. nih.govresearchgate.net

Table 2: Energetics of a Stepwise [4+2] Cycloaddition Pathway

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | N-(2,4-dinitrophenyl)pyridinium ion + Enol ether |

| Transition State 1 (TS1) | +5.4 | Rate-determining step, formation of the first C-C bond. researchgate.net |

| Intermediate (IM) | -4.6 | Zwitterionic intermediate formed after the first bond formation. researchgate.net |

| Transition State 2 (TS2) | Not specified | Transition state for the second C-C bond formation (ring-closing). |

| Product | Thermodynamically favored | Final cycloadduct. researchgate.net |

Data derived from DFT calculations [B3LYP/6-31G(d)] for a model reaction. researchgate.net

Advanced Applications in Organic Synthesis Mediated by 1 2,4 Dinitrophenyl Pyridinium Chloride

Construction of Diverse Pyridinium (B92312) Salts and N-Arylpyridinium Derivatives

1-(2,4-Dinitrophenyl)pyridinium (B189512) chloride serves as a potent electrophile for the synthesis of a variety of pyridinium salts. The reaction, known as the Zincke reaction, typically involves the treatment of the Zincke salt with primary amines. enamine.netwikipedia.org This process leads to the opening of the pyridine (B92270) ring, followed by the displacement of 2,4-dinitroaniline (B165453) and subsequent ring closure to form the new pyridinium salt. enamine.netwikipedia.org

This methodology is not limited to simple alkylamines; it can also be extended to arylamines, providing access to a broad spectrum of N-arylpyridinium derivatives. The reaction's versatility allows for the introduction of various functionalities onto the pyridinium nitrogen, making it a valuable tool for creating diverse molecular architectures. In some cases, the reaction can be performed in a one-pot procedure, while other protocols may necessitate the isolation of the intermediate acyclic imine before cyclization is induced by heating with an acid or base. enamine.net

Utilization in the Synthesis of Zincke Aldehydes and their Subsequent Transformations

When 1-(2,4-dinitrophenyl)pyridinium chloride is treated with secondary amines, the reaction proceeds differently, yielding 5-amino-2,4-pentadienals, which are referred to as Zincke aldehydes. tcichemicals.comchem-station.comsynarchive.com These donor-acceptor dienes are valuable synthetic intermediates due to their unique electronic properties and reactivity. acs.orgnih.gov The formation of Zincke aldehydes involves the nucleophilic attack of the secondary amine on the pyridinium ring, leading to ring opening, with the terminal iminium group being hydrolyzed to an aldehyde. wikipedia.orgdbpedia.org

Zincke aldehydes are known to undergo fascinating thermal pericyclic cascade rearrangements. nih.gov The outcome of these rearrangements is highly dependent on the nature of the substituent on the nitrogen atom. acs.orgnih.gov For instance, heating Zincke aldehydes can lead to the stereoselective formation of Z-α,β,γ,δ-unsaturated amides. nih.gov Quantum mechanical studies suggest that this internal redox process likely proceeds through the intermediacy of vinylketenes. nih.gov

When Zincke aldehydes derived from allylic or homoallylic amines are subjected to thermal conditions, a more complex pericyclic cascade is initiated. nih.govacs.org This sequence can involve an E-Z alkene isomerization, a 6π electrocyclic ring closure, a enamine.netacs.org-sigmatropic hydrogen shift, a 6π electrocyclic ring-opening, and a Diels-Alder cycloaddition. nih.govacs.org This cascade reaction produces complex, functional group-rich polycyclic lactams with high stereoselectivity, often in just two steps from the initial pyridinium salt and the secondary amine. nih.govacs.org

The unique reactivity of Zincke aldehydes has been strategically harnessed in the total synthesis of complex natural products, particularly alkaloids. acs.orgnih.gov A notable application is in the synthesis of the Strychnos alkaloid, norfluorocurarine (B207588). tcichemicals.comwikipedia.org In this synthesis, a tryptamine-derived Zincke aldehyde undergoes a key base-mediated formal cycloaddition reaction to construct the intricate core structure of the natural product. nih.govwikipedia.org This strategy was also pivotal in achieving the shortest reported synthesis of strychnine (B123637), accomplished in only six linear steps. nih.govwikipedia.org These examples underscore the power of Zincke aldehyde chemistry to rapidly build molecular complexity from simple pyridine precursors.

Regioselective Functionalization of Pyridine Rings through Zincke Intermediates

The inherent electron-deficient nature of the pyridine ring makes its direct regioselective C-H functionalization a significant challenge in synthetic chemistry. repec.orgscu.edu.cn A powerful strategy to overcome this involves the temporary transformation of the pyridine into a more reactive intermediate. The formation of N-2,4-dinitrophenyl Zincke imine intermediates from pyridines provides a solution, converting the electron-deficient heterocycle into a reactive series of alkenes amenable to functionalization. repec.orgchemrxiv.orgnih.gov

Utilizing classic N-2,4-dinitrophenyl Zincke imine intermediates, a method for the selective C3-H thiolation and selenylation of pyridines has been developed. repec.orgnih.gov This protocol allows for the introduction of various sulfur- and selenium-containing functional groups at the C3 position under mild conditions. scu.edu.cn Mechanistic investigations, including radical inhibition and trapping experiments, along with DFT theoretical calculations, suggest that both the thiolation and selenylation reactions proceed via a radical addition-elimination pathway. repec.orgnih.govresearchgate.net The pre-installed electron-deficient N-DNP group is crucial for the success of this transformation and has the added benefit of being recyclable. repec.orgnih.gov This method has been successfully applied to the late-stage modification of pharmaceutically relevant pyridines. repec.orgresearchgate.net

Table 1: C3-Selective Chalcogenation of Pyridine via Zincke Intermediates

| Entry | Chalcogenating Agent | Product | Yield (%) |

|---|---|---|---|

| 1 | Arylthiol | C3-Arylthio-pyridine | High |

| 2 | Trifluoromethylthiol | C3-Trifluoromethylthio-pyridine | High |

| 3 | Alkylthiol | C3-Alkylthio-pyridine | High |

| 4 | Thiocyanate | C3-Thiocyanato-pyridine | High |

The same Zincke imine intermediate strategy has been extended to the C3-selective halogenation of pyridines. chemrxiv.orgchemrxiv.org Specifically, C3-H fluorination can be achieved under mild conditions. repec.orgnih.gov In contrast to chalcogenation, DFT calculations indicate that the fluorination proceeds through a two-electron electrophilic substitution pathway. repec.orgnih.gov This ring-opening, halogenation, and ring-closing sequence provides a broadly applicable method for accessing 3-halopyridines, which are important building blocks in medicinal and agrochemical research. chemrxiv.orgnih.gov The process is highly regioselective and has been demonstrated in the late-stage halogenation of complex pharmaceutical compounds. chemrxiv.orgchemrxiv.org

Table 2: C3-Selective Halogenation of Pyridine via Zincke Intermediates

| Entry | Halogenating Agent | Product | Selectivity (C3 vs. C5) |

|---|---|---|---|

| 1 | N-Iodosuccinimide (NIS) | 3-Iodopyridine | >20:1 |

| 2 | N-Bromosuccinimide (NBS) | 3-Bromopyridine | >20:1 (at -78°C) |

| 3 | N-Chlorosuccinimide (NCS) | 3-Chloropyridine | Lower selectivity |

Development of Polymeric Architectures

The reactivity of this compound extends beyond the synthesis of simple pyridinium salts to the development of complex polymeric structures. The ring-opening of the pyridinium moiety serves as a key step in polymerization reactions, leading to novel materials with unique properties.

Ring-Opening Polymerization of Pyridinium Salts

The ring-opening of pyridinium salts, a reaction cascade with broad applications in organic synthesis, is a fundamental process in the creation of certain polymers. rsc.org When this compound, also known as a Zincke salt, is modified, for instance by anion exchange, it can react with difunctional amines like piperazine. This reaction initiates a ring-opening polymerization process. digitellinc.comresearchgate.net

The process begins with the nucleophilic attack of the amine on the pyridinium ring, leading to its cleavage and the formation of a reactive intermediate. digitellinc.com In the presence of a diamine, this process can proceed in a step-growth manner, linking the monomeric units to form a polymer chain. The resulting polymers contain aliphatic piperazinium rings connected by π-conjugated penta-2,4-dienylideneammonium units. digitellinc.com This polymerization can be conducted under environmentally friendly conditions, such as in aqueous solution at room temperature without a catalyst, which is attractive for reasons of cost, safety, and sustainability. acs.orgnih.gov The introduction of a hydrophilic anion, such as dicyanamide, into the Zincke salt facilitates the reaction with amines in water. acs.org

The UV-Vis absorption spectra of these polymers indicate an expanded π-conjugated system along the polymer chain. digitellinc.com This is attributed to through-space interactions between the orbitals of the nitrogen electrons of the piperazinium ring. digitellinc.com However, the stability of this conjugation can be influenced by the conformation of the piperazinium rings, which may spontaneously convert from a boat to a chair form, leading to a decrease in the π-conjugation length. digitellinc.com

Skeletal Editing and Ring Transformation Strategies for Heterocyclic Systems

The Zincke reaction, which begins with the activation of pyridine by 1-(2,4-dinitrophenyl) chloride, is fundamentally a ring transformation process. researchgate.net This classic reaction and its intermediates have become the foundation for advanced strategies in heterocyclic synthesis, enabling transformations that can be considered a form of skeletal editing. Rather than direct single-atom swaps on the pyridine ring, these strategies use the Zincke reaction to open the pyridine framework, creating versatile acyclic intermediates that can be cyclized into a wide array of new heterocyclic systems. acs.orgacs.orgnih.gov

The key intermediates are the initially formed N-(2,4-dinitrophenyl)pyridinium salt and the subsequent ring-opened species, known as Zincke imines or, upon reaction with secondary amines, Zincke aldehydes. acs.orgnih.govchemrxiv.org These donor-acceptor dienes are highly reactive and can participate in various cyclization reactions. nih.gov By tethering a nucleophile to the original pyridine, new heterocyclic syntheses become possible. The process involves activation of the pyridine, cyclization of the tethered nucleophile onto the pyridinium ring, which triggers the ring-opening, and subsequent reactions to form new, non-pyridine heterocycles. acs.org This approach has been successfully applied to the synthesis of diverse structures such as indoles, azaindoles, and dihydropyrroles. acs.org

More recent advancements have expanded this concept, using Zincke imine intermediates for the synthesis of N-(hetero)arylpiperidines, a common motif in pharmaceuticals. digitellinc.comacs.org This strategy involves a pyridine ring-opening and subsequent ring-closing sequence that allows for the combination of a wide variety of pyridines and (heteroaryl)anilines. acs.org The resulting pyridinium salts can then be reduced to the target piperidine (B6355638) derivatives. acs.org Similarly, transient Zincke nitrile intermediates have been used to access pyridinimines, which can then be converted into other valuable heterocyclic cores like 7-alkylazaindoles or imidazo[1,2-a]pyridines through subsequent cross-coupling or C-H functionalization reactions. researchgate.net

A notable recent development that aligns closely with modern skeletal editing is the use of the Zincke reaction's mechanism—specifically the Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) sequence—for isotopic transmutation. rsc.orgresearchgate.net Researchers have demonstrated that by activating pyridines and other azaheterocycles, they can undergo a Zincke-type ring-opening and ring-closing sequence with a ¹⁵N-labeled nucleophile. This effectively swaps the ¹⁴N atom of the original heterocycle with a ¹⁵N atom, providing an efficient route to isotopically labeled compounds. rsc.org This represents a direct, atom-level modification of the heterocyclic core, enabled by the fundamental reactivity of Zincke intermediates. rsc.org

Solid-Phase Organic Synthesis Applications of the Zincke Reaction

The Zincke reaction has been effectively adapted for use in solid-phase organic synthesis, a technique that facilitates the production of large libraries of compounds by anchoring reactants to a solid support (resin). This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product.

In this context, a primary amine is covalently attached to a suitable solid support, such as a Wang resin. The resin-bound amine is then reacted with an N-activated pyridinium salt, like this compound. The reaction proceeds, forming a new pyridinium salt that remains attached to the solid phase, while the displaced 2,4-dinitroaniline is washed away. mdpi.com

This solid-phase methodology has been employed for the preparation of ω-hydroxy pyridinium salts. In a specific application, polymer-bound amino ethers were reacted with 1-(2,4-dinitrophenyl)pyridinium salts. Following the reaction, the desired pyridinium salt products were cleaved from the resin, yielding the final compounds in good yield and high purity. This method proved valuable in the synthesis of derivatives aimed at discovering small molecules with potential therapeutic applications, such as cystic fibrosis transmembrane conductance regulator (CFTR) activation.

The table below outlines the general steps involved in the solid-phase Zincke reaction.

| Step | Description | Key Species |

|---|---|---|

| 1. Immobilization | A primary amine is attached to a solid support (e.g., Wang resin). | Resin-bound amine |

| 2. Reaction | The immobilized amine is treated with this compound. | Resin-bound pyridinium salt |

| 3. Purification | Excess reagents and the 2,4-dinitroaniline byproduct are removed by washing the resin. | Purified resin-bound product |

| 4. Cleavage | The final product is cleaved from the solid support. | Target pyridinium salt |

Computational and Theoretical Investigations of 1 2,4 Dinitrophenyl Pyridinium Chloride Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways involving pyridinium (B92312) ions. For instance, the dearomative heterocyclic [4+2] cycloaddition between an N-(2,4-dinitrophenyl)pyridinium ion of nicotinamide (B372718) and an enol ether was analyzed using DFT calculations at the B3LYP/6-31G(d) level of theory. nih.gov This analysis revealed that the reaction does not proceed through a concerted mechanism but rather through a stepwise formation of the two new bonds. nih.gov Such computational approaches are crucial for understanding the nuanced mechanisms of reactions involving 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride, including the classical Zincke reaction, by providing a detailed energy landscape of the entire process.

The elucidation of reaction mechanisms hinges on the characterization of transition state (TS) structures and their corresponding energies. In the DFT study of the [4+2] cycloaddition of a pyridinium ion, the transition states for the formation of different diastereomers were located and their energies calculated. nih.gov The calculations showed that the experimentally observed products are both the kinetically and thermodynamically favored diastereomers. nih.gov The analysis of the transition state geometries revealed that specific electrostatic interactions play a crucial role in stabilizing the favored pathway. For example, a short distance between an oxygen atom of the 2-nitro group and a hydrogen atom on the enol ether was identified in the favored transition state, suggesting a stabilizing electrostatic interaction. nih.gov

| Pathway | Transition State | Calculated Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| Favored Diastereomer | TS-endo | 0.0 | Electrostatic interaction between 2-nitro group and enol ether hydrogen |

| Disfavored Diastereomer | TS-exo | +2.5 | Less favorable steric and electronic interactions |

Beyond transition states, computational studies are vital for identifying and characterizing reaction intermediates, which are often too transient to be observed experimentally. The reaction between 1-(2,4-dinitrophenyl)pyridinium chloride and primary amines in the Zincke reaction is proposed to proceed through several intermediates, including a ring-opened species known as a Zincke imine. researchgate.netchemrxiv.org DFT calculations on the related [4+2] cycloaddition of an N-(2,4-dinitrophenyl)pyridinium ion confirmed the existence of a distinct intermediate along the stepwise reaction pathway. nih.gov The structure and stability of this intermediate were analyzed, revealing that the same electrostatic interactions that stabilize the transition state also play a role in stabilizing the intermediate. nih.gov

Prediction and Interpretation of Stereochemical Outcomes (e.g., Diastereoselectivity)

A key application of computational chemistry is the prediction and rationalization of stereochemical outcomes. In the cycloaddition reaction of the N-(2,4-dinitrophenyl)pyridinium ion, DFT calculations successfully predicted the high diastereoselectivity observed experimentally. nih.gov The origin of this selectivity was attributed to a significant electrostatic interaction between the 2-nitro group of the dinitrophenyl substituent and a hydrogen atom of the enol ether in the transition state leading to the major product. nih.gov This attractive force, rather than steric repulsion, was found to be the determining factor for the stereochemical outcome. nih.gov This highlights the ability of computational models to dissect the subtle electronic effects that govern stereoselectivity.

Evaluation of Electronic and Steric Factors Influencing Reactivity

The reactivity of this compound is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the 2,4-dinitrophenyl group makes the pyridinium ring highly electrophilic and susceptible to nucleophilic attack. researchgate.net Computational studies allow for a quantitative evaluation of these effects. For instance, the analysis of the transition state in the aforementioned cycloaddition reaction demonstrated that electronic factors, specifically electrostatic attraction, can override potential steric repulsions to control diastereoselectivity. nih.gov The 2-nitro group, despite its size, provides an attractive force that stabilizes the transition state of the favored pathway. nih.gov Conceptual DFT provides tools to quantify the electrophilicity and nucleophilicity of reactants and can be used to understand how substituents modulate reactivity. nih.gov

Conformational Analysis and Stability of Pyridinium-Derived Species

The three-dimensional structure and conformational preferences of pyridinium-derived species are crucial for their reactivity. X-ray crystallography studies on a related compound, 1-(5-amino-2,4-dinitrophenyl)pyridinium chloride monohydrate, provide valuable insights into the solid-state conformation. nih.govscienceopen.com In the cation of this compound, the pyridine (B92270) ring is significantly twisted relative to the dinitrophenyl ring, with a dihedral angle of 78.93 (5)°. nih.gov The two nitro groups are also slightly deviated from the plane of the benzene (B151609) ring. nih.gov Such experimental data can be used to benchmark and validate computational models for conformational analysis in solution, where the molecule may exhibit greater flexibility. Computational methods can then be used to explore the potential energy surface and identify low-energy conformers and the barriers to their interconversion, which can influence reaction pathways and rates.

| Parameter | Value |

|---|---|

| Dihedral Angle (Pyridine Ring vs. Dinitrophenyl Ring) | 78.93 (5)° |

| Deviation of 2-Nitro Group from Benzene Plane | 7.97 (10)° |

| Deviation of 4-Nitro Group from Benzene Plane | 4.18 (17)° |

Spectroscopic and Crystallographic Characterization in Mechanistic and Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride and for monitoring its chemical transformations, such as the Zincke reaction. wikipedia.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon (¹³C) NMR spectra, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled. researchgate.netresearchgate.net

The ¹H and ¹³C NMR spectra of 1-(2,4-dinitrophenyl)pyridinium chloride are characterized by distinct signals corresponding to the protons and carbons of the pyridinium (B92312) and dinitrophenyl rings. nih.govnih.gov The strong electron-withdrawing nature of the dinitrophenyl group significantly influences the electronic density of the attached pyridinium ring, leading to a pronounced downfield shift of the pyridinium protons, particularly the α-protons (H-2/H-6), compared to unsubstituted pyridine (B92270).

The deshielding effect is a direct consequence of the positive charge on the pyridinium nitrogen and the electron-pulling effect of the dinitrophenyl moiety. This perturbation of electron density can be quantitatively analyzed through the chemical shifts. scm.com The protons on the dinitrophenyl ring also exhibit characteristic shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

Below are typical predicted chemical shift ranges for the protons and carbons of the 1-(2,4-dinitrophenyl)pyridinium cation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-(2,4-Dinitrophenyl)pyridinium Cation

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridinium Ring | ||

| H-2, H-6 (α) | 9.3 - 9.6 | 146 - 148 |

| H-4 (γ) | 8.8 - 9.1 | 148 - 150 |

| H-3, H-5 (β) | 8.3 - 8.6 | 131 - 133 |

| Dinitrophenyl Ring | ||

| H-3' | 9.1 - 9.3 | 132 - 134 |

| H-5' | 8.8 - 9.0 | 130 - 132 |

| H-6' | 8.1 - 8.3 | 123 - 125 |

| C-1' | Not Applicable | 142 - 144 |

| C-2' | Not Applicable | 150 - 152 |

| C-4' | Not Applicable | 149 - 151 |

| Data are predicted and typical ranges; actual values may vary based on solvent and experimental conditions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Profiling and Ring-Opening Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the kinetics of reactions involving this compound, particularly the characteristic ring-opening reaction that occurs upon treatment with nucleophiles like primary amines. ciac.jl.cnacs.org This process is the initial step of the Zincke reaction. wikipedia.org

The reaction can be monitored by observing the changes in the UV-Vis absorption spectrum over time. ciac.jl.cn The intact pyridinium salt possesses a distinct absorption profile. nih.gov Upon addition of an amine, the pyridinium ring opens to form an intermediate glutaconic aldehyde derivative, which has a more extended conjugated π-system. wikipedia.orgciac.jl.cn This structural change leads to the appearance of a new, strong absorption band at a longer wavelength (a bathochromic shift), often in the visible region, resulting in a color change. rsc.orgresearchgate.net

The rate of formation of this colored intermediate can be quantified by measuring the increase in absorbance at its λmax, allowing for detailed kinetic profiling of the ring-opening step. jst.go.jp This method is crucial for understanding the reaction mechanism and the influence of different substituents and reaction conditions.

Table 2: Representative UV-Vis Absorption Data

| Compound/Intermediate | Typical λmax (nm) | Structural Feature |

| This compound | ~260 - 350 | Aromatic/Heterocyclic Rings |

| Ring-Opened Intermediate (e.g., Zincke Aldehyde precursor) | > 400 | Extended π-Conjugation |

| Specific λmax values are dependent on the solvent and the specific nucleophile used. |

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Key Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. researchgate.net The FTIR spectrum provides a molecular fingerprint that confirms the presence of the pyridinium and dinitrophenyl moieties. nih.gov

Key characteristic absorption bands include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the pyridinium and dinitrophenyl rings typically appear above 3000 cm⁻¹. pressbooks.publibretexts.org

N-O Stretching (Nitro Groups): The two nitro (NO₂) groups on the dinitrophenyl ring give rise to strong and characteristic asymmetric and symmetric stretching bands. These are typically observed in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds in the pyridinium ring appear in the 1400-1650 cm⁻¹ region. nih.gov

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| Aromatic Ring C=C and C=N Stretch | 1400 - 1650 | Medium-Strong |

| Data sourced from typical ranges for the specified functional groups. |

X-ray Crystallography for Definitive Solid-State Structural Determination of Pyridinium Salts and their Conjugates

Key findings from crystallographic studies of such N-aryl pyridinium salts include:

Inter-ring Dihedral Angle: The pyridinium and dinitrophenyl rings are not coplanar. There is a significant twist between the two rings, with a dihedral angle that can be substantial (e.g., around 79° in an amino-substituted derivative). nih.govscienceopen.com This twisting is due to steric hindrance between the ortho-substituent on the phenyl ring and the α-protons of the pyridine ring.

Nitro Group Orientation: The nitro groups themselves can be twisted out of the plane of the dinitrophenyl ring, which can affect the extent of electronic delocalization. nih.govresearchgate.net

Bond Lengths and Angles: Crystallography confirms the expected bond lengths and angles for the sp²-hybridized atoms of the aromatic rings and the geometry of the nitro groups. acs.org

This precise structural information is invaluable for understanding the steric and electronic factors that govern the reactivity of the molecule and for confirming the structure of complex products derived from it. nih.govresearchgate.net

Future Research Directions and Unexplored Reactivity of 1 2,4 Dinitrophenyl Pyridinium Chloride

Innovations in Green Chemistry Approaches for Zincke Reactions

Traditional Zincke reactions often require elevated temperatures and the use of conventional organic solvents, which presents opportunities for the development of more sustainable protocols. Future research is increasingly directed towards aligning this venerable reaction with the principles of green chemistry.

Key areas of innovation include the use of alternative energy sources and unconventional solvent systems. Microwave irradiation, for instance, has been shown to significantly accelerate the Zincke reaction, particularly with poorly nucleophilic anilines. nih.gov The combined use of microwave heating and aqueous solvents can lead to efficient transformations even for electronically deactivated and sterically hindered substrates. nih.gov Water plays a crucial role in these protocols, not only as a green solvent but also by preventing the thermal degradation of the Zincke salt itself. nih.gov

Future investigations should focus on systematically evaluating and optimizing these green technologies for a broader range of pyridine (B92270) and amine substrates. The development of protocols using biodegradable solvent systems like deep eutectic solvents (DES) or ionic liquids (ILs) could also offer significant advantages in terms of reaction efficiency and product isolation.

Exploration of Novel Nucleophilic and Electrophilic Partners

The classical Zincke reaction is most efficient with nucleophilic primary alkyl and aryl amines. researchgate.net While reactions with secondary amines are known to produce valuable synthetic intermediates called Zincke aldehydes, the full scope of potential nucleophilic partners is far from exhausted. researchgate.netresearchgate.net

A significant frontier lies in the use of complex, multifunctional, and sterically demanding amines. The successful application of microwave conditions for poorly nucleophilic anilines suggests that other challenging amine classes could be viable partners. nih.gov Future work should explore the reactivity of DNPC with:

Natural Product-Derived Amines: Utilizing complex amines derived from alkaloids, terpenes, or steroids to generate novel hybrid pyridinium (B92312) scaffolds with potential biological activity.

Peptides and Amino Acid Derivatives: Expanding on early work to incorporate pyridinium moieties at specific sites in peptides to modulate their structure and function.

Anilines with Diverse Electronic Properties: A systematic study of anilines bearing strong electron-donating or -withdrawing groups to map the electronic limits of the reaction.

On the electrophile side, while this article focuses on DNPC, a logical future direction involves the design of novel pyridinium salts with different activating groups. These "Zincke-type" reagents could be tailored for enhanced reactivity, improved solubility, or to facilitate the release of a more benign or easily removable leaving group than 2,4-dinitroaniline (B165453). This could improve the atom economy and simplify the purification of the resulting pyridinium products.

Application in the Synthesis of Architecturally Complex Molecular Scaffolds

The true synthetic power of the Zincke reaction is often realized through the subsequent transformations of its products or intermediates. Zincke aldehydes, formed from the reaction of DNPC with secondary amines, have proven to be exceptionally versatile building blocks for the synthesis of complex molecular architectures. acs.org

Inspired by the dearomatization of the pyridine ring, researchers have used Zincke aldehydes in elegant cascade reactions to construct intricate alkaloid skeletons. acs.org For example, tryptamine-derived Zincke aldehydes have been used as key precursors in concise total syntheses of the Strychnos alkaloids norfluorocurarine (B207588) and strychnine (B123637). researchgate.net The strategy often involves intramolecular cycloadditions, such as the Diels-Alder or Pictet-Spengler reactions, using the aminodienal functionality of the Zincke aldehyde. researchgate.netacs.org

Future research in this area will likely focus on:

New Cascade Reactions: Designing novel reaction sequences initiated by the Zincke ring-opening to access unprecedented molecular topologies.

Synthesis of New Natural Product Families: Applying established Zincke aldehyde-based strategies to the total synthesis of other complex natural products beyond the Strychnos and indole (B1671886) alkaloids.

Multicomponent Reactions: Developing multicomponent reactions where the Zincke salt, an amine, and a third reactant assemble to form complex products in a single operation.

Development of Catalytic Variants of Zincke-Type Transformations

A major limitation of the classical Zincke reaction is its stoichiometric nature, requiring one equivalent of the dinitrophenyl group to activate each molecule of pyridine, generating a significant amount of waste (2,4-dinitroaniline). A paramount goal for future research is the development of catalytic Zincke-type transformations.

The core challenge is to find a method to catalytically generate a reactive pyridinium species that can be intercepted by an amine. Promising research directions include organocatalysis and photocatalysis. Recent breakthroughs in pyridine functionalization have shown that pyridinium ions can be reduced via single-electron transfer (SET) to form pyridinyl radicals, which can then engage in coupling reactions.

One could envision a catalytic cycle where a photocatalyst, upon excitation by visible light, reduces a protonated pyridine. This pyridinyl radical could then be trapped by an amine-derived radical or another nucleophile. Alternatively, an organocatalyst could be developed to activate the pyridine ring towards nucleophilic attack, mimicking the role of the 2,4-dinitrophenyl group but being regenerated in a catalytic cycle. For example, a dithiophosphoric acid has been shown to act as a triple-function catalyst: as a Brønsted acid for protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor. Adapting such principles to achieve a Zincke-like transformation would represent a paradigm shift in this field.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(2,4-dinitrophenyl)pyridinium chloride?

The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves refluxing pyridine with 1-chloro-2,4-dinitrobenzene in a polar solvent (e.g., ethanol or acetone) for 24–40 hours. For example, refluxing 1-chloro-2,4-dinitrobenzene (2.33 g) with pyridine (2.0 g) in acetone for 24 hours yields the product as a white precipitate with ~90% efficiency after filtration and washing . Ethanol-based syntheses may require longer reaction times (40 hours) .

Q. How is this compound characterized in academic research?

Key characterization methods include:

- Cyclic voltammetry (CV): To study redox behavior, such as reversible reduction peaks indicative of electron-deficient aromatic systems .

- UV/vis spectroscopy: To analyze photoluminescence properties, particularly charge-transfer transitions between the pyridinium and dinitrophenyl moieties .

- Elemental analysis and NMR: For structural confirmation and purity assessment .

Q. What safety precautions are critical when handling this compound?

Due to its nitroaromatic and pyridinium structure, researchers should:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from reducing agents or heat sources to prevent decomposition .

- Dispose of waste via approved protocols for nitro compounds (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical data for this compound?

Discrepancies in redox potentials (e.g., CV results) may arise from solvent polarity, electrolyte choice, or impurities. To address this:

- Standardize experimental conditions (e.g., using 0.1 M TBAPF₆ in acetonitrile as the electrolyte).

- Validate purity via elemental analysis or HPLC before testing .

- Compare data with structurally analogous compounds (e.g., 4,4'-bipyridinium derivatives) to contextualize redox behavior .

Q. What role does this compound play in studying reaction mechanisms like the ANRORC process?

The ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism is probed using this compound as a model substrate. Researchers track substituent effects on reactivity by:

- Substituting pyridine with sterically hindered bases (e.g., 4-alkylanilines) to alter ring-opening kinetics.

- Using isotopic labeling (e.g., ¹⁵N-pyridine) to trace bond reorganization steps .

- Correlating voltammetric data with reaction intermediates to map electron-transfer pathways .

Q. How can synthesis yields be optimized for large-scale applications?

Yield improvements (~90% in acetone vs. lower yields in ethanol) suggest solvent polarity and reaction time are critical. Strategies include:

- Solvent screening: Acetone may enhance nucleophilicity of pyridine compared to ethanol .

- Stoichiometry adjustments: A slight excess of pyridine (1.1 eq.) ensures complete conversion of 1-chloro-2,4-dinitrobenzene .

- Crystallization optimization: Washing with cold acetone removes unreacted precursors effectively .

Q. What advanced applications exist for this compound in supramolecular chemistry?

The electron-deficient dinitrophenyl group enables host-guest interactions. For example:

Q. How do structural modifications influence photoluminescence properties?

Researchers modify the pyridinium core or nitro substituents to tune emission spectra. For instance:

- Introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring red-shifts emission via enhanced charge transfer .

- Replacing chloride with non-coordinating anions (e.g., NTf₂⁻) alters aggregation-induced emission (AIE) behavior .

Methodological Notes

- Synthesis reproducibility: Ensure strict control of reflux temperature (±2°C) to avoid side products like N-alkylated byproducts .

- Electrochemical validation: Pre-purify solvents (e.g., acetonitrile) over molecular sieves to eliminate trace water, which can distort CV results .

- Safety protocols: Refer to GB/T16483 and GB/T17519 standards for handling hazardous nitroaromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.